molecular formula C17H16N6 B12908922 N'-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide

N'-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide

Cat. No.: B12908922
M. Wt: 304.3 g/mol
InChI Key: HITOWGKUAYRCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide typically involves the reaction of 4-(phenylamino)aniline with pyrimidine-5-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer progression.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a promising candidate for the development of targeted cancer therapies .

Properties

Molecular Formula

C17H16N6

Molecular Weight

304.3 g/mol

IUPAC Name

N'-(4-anilinoanilino)pyrimidine-5-carboximidamide

InChI

InChI=1S/C17H16N6/c18-17(13-10-19-12-20-11-13)23-22-16-8-6-15(7-9-16)21-14-4-2-1-3-5-14/h1-12,21-22H,(H2,18,23)

InChI Key

HITOWGKUAYRCQE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N/N=C(/C3=CN=CN=C3)\N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NN=C(C3=CN=CN=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.